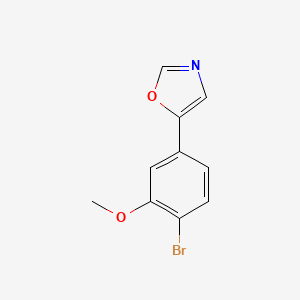

5-(4-bromo-3-methoxyphenyl)oxazole

Description

Significance of Oxazole (B20620) Core in Synthetic and Materials Chemistry

The oxazole ring is a key structural motif found in a wide array of natural products and synthetically developed molecules. nih.gov Although the parent oxazole is not found in nature, numerous substituted oxazole-containing natural products have been isolated, many from marine microorganisms. lifechemicals.com The structural and chemical diversity of the oxazole core allows it to interact with various biological receptors and enzymes through non-covalent bonds, leading to a broad spectrum of biological activities. nih.govtandfonline.com This has made oxazole-based molecules a central focus in medicinal chemistry, with many compounds serving as lead structures for drug discovery. tandfonline.comresearchgate.net

In synthetic chemistry, oxazoles are valuable intermediates. They can participate in various reactions, including Diels-Alder reactions where they act as azadienes, and as ligands in asymmetric catalysis. lifechemicals.com The reactivity of the oxazole ring can be tuned by the presence of different functional groups. For instance, electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.com Conversely, nucleophilic substitution is more common at the C2 position. tandfonline.comwikipedia.org This predictable reactivity makes oxazoles reliable building blocks for constructing more complex molecular architectures.

In the realm of materials science, the conjugated system of the oxazole ring, combined with various aromatic substituents, makes these compounds suitable for applications in organic electronics. vulcanchem.com Their electron-deficient nature can enhance charge transport properties, which is beneficial for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. vulcanchem.com

Overview of Functionalized Oxazole Derivatives

The versatility of the oxazole core is further expanded by the introduction of various functional groups at different positions on the ring. This functionalization allows for the fine-tuning of the molecule's physical, chemical, and biological properties. ontosight.ai The synthesis of these derivatives can be achieved through several methods, with the van Leusen oxazole synthesis being a prominent and flexible strategy for creating a wide range of substituted oxazoles. nih.gov This reaction, which utilizes tosylmethylisocyanide (TosMIC), is highly effective for producing oxazole-based compounds. nih.gov

Other synthetic approaches include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and methods starting from α-hydroxy carbonyl compounds or isocyanides. wikipedia.orgslideshare.net Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to create complex, multi-substituted oxazole derivatives. tandfonline.comontosight.ai

The diverse range of functionalized oxazoles has led to their investigation in numerous applications. For example, some derivatives exhibit potent antimicrobial and anti-inflammatory properties, while others have been explored as corrosion inhibitors due to their ability to chelate metals. vulcanchem.com The ability to introduce a wide variety of substituents onto the oxazole scaffold continues to drive research into new and improved applications. nih.gov

Contextualization of 5-(4-bromo-3-methoxyphenyl)oxazole within Contemporary Heterocyclic Chemistry

The compound this compound is a specific example of a functionalized oxazole derivative that embodies the principles discussed above. Its structure features a phenyl ring substituted with a bromine atom and a methoxy (B1213986) group, attached to the 5-position of the oxazole ring. This particular substitution pattern is of interest for several reasons.

The presence of the bromo and methoxy groups on the phenyl ring can significantly influence the electronic properties and reactivity of the entire molecule. vulcanchem.com The bromine atom, a halogen, can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the creation of more complex structures. mdpi.com The methoxy group, an electron-donating group, can affect the electron density of the aromatic system and influence the compound's biological activity. vulcanchem.com

From a medicinal chemistry perspective, substituted phenyl-oxazole motifs are common in compounds with demonstrated biological activity. For instance, various 5-phenyloxazole (B45858) derivatives have been synthesized and evaluated for their potential as therapeutic agents. nih.gov The specific arrangement of substituents in this compound makes it a valuable subject for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery. nih.gov

The synthesis of 5-substituted oxazoles like this compound can be achieved through methods such as microwave-assisted protocols using TosMIC and the corresponding arylaldehyde. vulcanchem.com These modern synthetic techniques allow for the efficient and rapid production of such molecules, facilitating further research into their properties and potential applications. vulcanchem.com The study of compounds like this compound contributes to the broader understanding of how functional group modifications on the oxazole scaffold can lead to new materials and potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromo-3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTGURDHSKMQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 5 4 Bromo 3 Methoxyphenyl Oxazole and Its Derivatives

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle characterized by the presence of a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. This arrangement makes the ring system electron-deficient and influences its reactivity towards various reagents.

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution on the oxazole ring itself is generally considered difficult due to the ring's electron-deficient nature. nih.govpharmaguideline.com The electronegativity of the nitrogen atom reduces the ring's electron density, making it less susceptible to attack by electrophiles compared to benzene (B151609). mdpi.comwikipedia.org When such reactions do occur, typically requiring activating (electron-donating) groups on the ring, substitution is directed to specific positions. pharmaguideline.comwikipedia.org The preferential site for electrophilic attack on an oxazole ring is generally the C5 position, which is the most electron-rich, followed by C4. brainly.in Nucleophilic attack, conversely, tends to happen at the C2 position. brainly.in

In the case of 5-(4-bromo-3-methoxyphenyl)oxazole, the C5 position is already substituted. Therefore, any electrophilic attack on the oxazole core would have to occur at C4 or C2. However, such reactions are highly unfavorable. Instead, electrophilic substitution will preferentially occur on the more reactive phenyl ring.

The regioselectivity of substitution on the phenyl ring is governed by the existing methoxy (B1213986) (-OCH3) and bromo (-Br) substituents. The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density through resonance. mnstate.edu The bromine atom is a deactivating group but is also an ortho-, para-director. mnstate.edu When both types of groups are present, the powerful activating group dictates the position of the incoming electrophile.

Considering the structure of this compound, the positions ortho and para to the methoxy group are C2 and C6. The C4 position is blocked by bromine. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions of the phenyl ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Resonance Electron-Donating | Ortho, Para | Activating |

| -Br (Bromo) | Inductive Electron-Withdrawing | Ortho, Para | Deactivating |

Nucleophilic Substitution Reactions and Ring Transformations

The oxazole ring is generally resistant to nucleophilic substitution unless a good leaving group is present on the ring. pharmaguideline.comresearchgate.net The order of reactivity for halogen displacement via nucleophilic substitution is C2 >> C4 > C5. researchgate.net Since this compound lacks a leaving group on its oxazole core, direct nucleophilic substitution on the heterocycle is not a primary reactive pathway.

However, nucleophilic attack on the oxazole ring, particularly at the electron-deficient C2 position, can lead to ring cleavage rather than substitution. nih.govpharmaguideline.com This can result in the transformation of the oxazole into other heterocyclic systems. For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can induce ring opening followed by recyclization to form imidazoles. nih.govpharmaguideline.com More complex transformations can occur under specific conditions, such as silver-catalyzed intramolecular cyclization and ring-opening reactions, which have been used to synthesize isoquinolone derivatives from alkyne-tethered oxazoles. acs.org While the furyl oxazole derivative has shown success in certain multi-component reactions, its reactivity is attributed to a combination of steric factors and the stability of the intermediate oxazolium species. nih.govacs.org

Metallation and Subsequent Derivatizations

A key reaction for functionalizing the oxazole ring is metallation, which involves deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, making the C2 position the most favorable site for deprotonation. nih.gov

However, simple 2-lithiooxazoles are often unstable and can undergo electrocyclic ring opening to form open-chain isonitrile intermediates. pharmaguideline.comacs.org To circumvent this instability, several strategies have been developed:

Complexation: Forming a complex of the oxazole with a Lewis acid, such as a borane, prior to metallation can stabilize the resulting 2-lithiooxazole complex and prevent ring opening. acs.org

Transmetallation: The unstable 2-lithiooxazole can be transmetallated with metal salts like ZnCl₂ or MgCl₂ to generate more stable and storable 2-zincated or 2-magnesiated oxazoles. acs.org These organometallic intermediates are sufficiently reactive to engage in subsequent cross-coupling reactions.

For this compound, metallation is expected to occur regioselectively at the C2 position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, acyl chlorides) to introduce new substituents at this position, providing a route to 2,5-disubstituted oxazoles. acs.orgresearchgate.net

Table 2: Regioselectivity of Oxazole Metallation

| Position | Relative Acidity | Metallation Product | Stability | Subsequent Reactions |

|---|---|---|---|---|

| C2 | Most Acidic | 2-Lithiooxazole | Often unstable, can ring-open | Trapping with electrophiles, Transmetallation, Cross-coupling |

| C5 | Intermediate | 5-Lithiooxazole | Generally more stable than C2-lithio | Trapping with electrophiles |

| C4 | Least Acidic | 4-Lithiooxazole | - | Less common |

Cycloaddition Reactions (e.g., Diels-Alder) of Oxazoles

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity, stemming from the furan-like oxygen atom, provides a powerful method for synthesizing highly substituted pyridine (B92270) and furan (B31954) derivatives. nih.gov The initial cycloaddition of an oxazole with a dienophile (an alkene or alkyne) forms a bicyclic adduct which is often unstable and undergoes subsequent transformations, typically involving the loss of water or another small molecule to rearomatize.

The efficiency of the Diels-Alder reaction is influenced by the substituents on both the oxazole and the dienophile.

Oxazole as Diene: Electron-donating groups on the oxazole ring facilitate the reaction with dienophiles. nih.gov Conversely, the reaction can be promoted by activating the oxazole through N-alkylation or the use of Brønsted or Lewis acids, which lowers the energy of the LUMO of the diene. nih.gov

Oxazole as Dienophile: While less common, if the oxazole ring is substituted with strong electron-withdrawing groups, its character can be inverted, allowing it to act as a dienophile in an inverse-electron-demand Diels-Alder reaction. An example is 4-nitro-2-phenyloxazole, which reacts with electron-rich dienes. rsc.org

For this compound, the molecule would be expected to act as the diene component. The electron-donating nature of the 3-methoxy group on the C5-phenyl ring may have a modest electronic influence on the oxazole's diene character. The reaction would likely proceed with an electron-deficient alkene or alkyne, leading to the formation of a complex pyridine derivative after rearrangement of the initial cycloadduct.

Transformations Involving the Aryl Bromide Moiety

The 4-bromo-3-methoxyphenyl group is a versatile handle for extending the molecular framework through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The aryl bromide in this compound is an ideal electrophilic partner for a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. The oxazole ring is generally stable under the conditions required for these transformations. acs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyoutube.comyoutube.com For the target molecule, this would involve reacting the aryl bromide with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecules. youtube.com The reaction can be used to introduce new aryl, heteroaryl, alkenyl, or alkyl groups at the C4 position of the phenyl ring. rsc.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetallation, reductive elimination) |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and catalyst |

| Boron Reagent | Ar-B(OH)₂, HetAr-B(OH)₂, R-B(pin) | Nucleophilic coupling partner |

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond. nih.govbeilstein-journals.org Reacting this compound with an alkene (e.g., acrylate, styrene) under Heck conditions would install a vinyl group at the C4 position of the phenyl ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.govresearchgate.net A significant advantage of the Heck reaction is its excellent stereoselectivity, usually favoring the formation of the trans isomer. nih.gov

Table 4: Typical Conditions for Heck Reaction of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(0) precursor for the catalytic cycle |

| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Modulates catalyst activity and stability |

| Base | Et₃N, K₂CO₃, KOAc | Regenerates the active Pd(0) catalyst |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are common |

| Alkene | Styrene, n-Butyl acrylate, Ethylene | Olefinic coupling partner |

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgyoutube.com This reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would allow for the introduction of an alkyne functionality at the C4 position of the phenyl ring. The resulting arylalkynes are valuable intermediates for further synthetic transformations. youtube.com

Table 5: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling cycle |

| Cu Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide |

| Base | Et₃N, Piperidine, Diisopropylamine | Deprotonates the terminal alkyne |

| Solvent | THF, DMF, Toluene | Solubilizes reactants |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Alkyne coupling partner |

Reactions and Modifications of the Methoxyphenyl Group

The methoxy group on the phenyl ring can undergo O-demethylation to yield the corresponding phenol. This transformation is significant as it can alter the biological properties of the molecule and provide a handle for further functionalization. Various reagents are known to cleave aryl methyl ethers, though they often require harsh conditions. rsc.org

Methods for demethylation include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). rsc.orggoogle.com More moderate conditions have been developed, for instance, using 3-mercaptopropionic acid at elevated temperatures or acidic concentrated lithium bromide (ACLB). rsc.orggoogle.com The efficiency of these reactions can be influenced by other substituents on the aromatic ring. rsc.org For example, demethylating one methoxy group can sometimes disfavor the cleavage of a second due to electronic deactivation. google.com

Table 2: Potential Demethylation Reactions

| Reagent | Conditions (General) | Product |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 4-bromo-5-(oxazol-5-yl)phenol |

| 3-Mercaptopropionic acid | High temperature (e.g., 150-200 °C) | 4-bromo-5-(oxazol-5-yl)phenol |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C | 4-bromo-5-(oxazol-5-yl)phenol |

Ring-Opening and Rearrangement Pathways

The oxazole ring, while aromatic, can undergo cleavage or rearrangement under specific conditions, providing pathways to different heterocyclic or acyclic structures.

Oxidative cleavage of the oxazole ring can lead to the formation of imides and other fragmented molecules. For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield the corresponding imide and benzoic acid. wikipedia.org Another pathway involves the enzymatic oxidation of C2-unsubstituted oxazoles by aldehyde oxidase to form 2-oxazolones, which are cyclic carbamates. nih.gov This reaction was observed for various 4- or 5-substituted oxazoles and proceeds via a molybdenum hydroxylase mechanism. nih.gov The oxidation of aromatic compounds, in general, can proceed through radical addition and reaction with oxygen, leading to ring-cleavage products like aldehydes and carboxylic acids. nih.govresearchgate.netescholarship.org

The oxazole ring can be cleaved under reductive conditions. While specific examples for this compound are not available, related heterocyclic systems like isoxazoles undergo reductive ring-cleavage. For example, copper-catalyzed reduction of isoxazoles can yield enaminones. acs.org Catalytic hydrogenation or reduction with dissolving metals like sodium in liquid ammonia are classical methods for the reduction of heterocyclic rings, which can lead to cleavage of the relatively weak N-O bond in the oxazole ring.

The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles, where the acyl side-chain and the C5 substituent of the oxazole ring exchange positions. wikipedia.org This reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then rearranges and cyclizes to form the isomeric oxazole. wikipedia.orgchem-station.com The reaction was first reported in 1949 and has been studied for various carbonyl-substituted 1,3-oxazoles. wikipedia.org For the Cornforth rearrangement to occur with a derivative of this compound, it would first need to be functionalized with a carbonyl group at the C4 position of the oxazole ring. The reaction typically gives good yields, sometimes exceeding 90%. wikipedia.org The stability of the nitrile ylide intermediate is crucial and depends on the substituents present. wikipedia.org

Spectroscopic and Structural Characterization Methodologies for Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 5-(4-bromo-3-methoxyphenyl)oxazole, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its proton and carbon frameworks.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the substituted phenyl ring.

The oxazole ring features two protons, H-2 and H-4. Generally, the H-2 proton of an oxazole ring is the most deshielded, appearing furthest downfield, while the H-4 proton appears more upfield. ipb.pt The phenyl ring has three aromatic protons. Based on the substitution pattern and data from analogous compounds like 4-bromo-3-methoxyphenol (B10137) beilstein-journals.orgscribd.com, the following assignments can be predicted:

A doublet for the proton ortho to the bromine atom (H-5').

A doublet of doublets for the proton between the bromo and oxazole groups (H-6').

A doublet for the proton ortho to the methoxy (B1213986) group (H-2').

The methoxy group (-OCH₃) will present as a sharp singlet. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-2 (Oxazole) | ~8.0 - 8.2 | Singlet (s) | Most deshielded proton on the oxazole ring. ipb.pt |

| H-4 (Oxazole) | ~7.2 - 7.4 | Singlet (s) | Proton at the 4-position of the oxazole ring. ipb.pt |

| H-5' (Phenyl) | ~7.6 - 7.7 | Doublet (d) | Ortho to the bromine atom. beilstein-journals.org |

| H-6' (Phenyl) | ~7.3 - 7.5 | Doublet of Doublets (dd) | Coupled to H-5' and H-2'. beilstein-journals.org |

| H-2' (Phenyl) | ~7.1 - 7.2 | Doublet (d) | Ortho to the methoxy group. beilstein-journals.org |

| -OCH₃ | ~3.9 | Singlet (s) | Typical chemical shift for an aryl methoxy group. beilstein-journals.orglibretexts.org |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment. For this compound, signals are expected for the three carbons of the oxazole ring and the six carbons of the phenyl ring, plus the methoxy carbon.

The oxazole ring carbons (C-2, C-4, C-5) have characteristic chemical shifts. iastate.edunih.gov The phenyl carbons are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The carbon attached to the bromine (C-4') will be significantly shifted, as will the carbon attached to the methoxy group (C-3'). beilstein-journals.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 (Oxazole) | ~150 - 152 | Carbon between N and O atoms. nih.gov |

| C-4 (Oxazole) | ~122 - 125 | CH carbon of the oxazole ring. |

| C-5 (Oxazole) | ~148 - 150 | Carbon attached to the phenyl ring. |

| C-1' (Phenyl) | ~128 - 130 | Carbon attached to the oxazole ring. |

| C-2' (Phenyl) | ~112 - 114 | CH carbon ortho to the methoxy group. beilstein-journals.org |

| C-3' (Phenyl) | ~156 - 158 | Carbon attached to the methoxy group. beilstein-journals.org |

| C-4' (Phenyl) | ~115 - 117 | Carbon attached to the bromine atom. beilstein-journals.org |

| C-5' (Phenyl) | ~133 - 135 | CH carbon ortho to the bromine atom. beilstein-journals.org |

| C-6' (Phenyl) | ~125 - 127 | CH carbon meta to the methoxy group. |

| -OCH₃ | ~56 | Methoxy carbon. beilstein-journals.org |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the phenyl ring (H-2' with H-6', and H-6' with H-5'), confirming their positions relative to each other. No correlations would be expected for the oxazole or methoxy singlets.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). libretexts.org It would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the oxazole H-2 signal and the C-2 signal, the H-4 signal and the C-4 signal, and each of the phenyl proton signals with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is powerful for connecting different parts of the molecule. Key HMBC correlations would include:

The oxazole H-4 proton showing a correlation to the phenyl C-1' carbon, confirming the connection point between the two rings.

The methoxy protons (-OCH₃) showing a correlation to the phenyl C-3' carbon.

The phenyl H-2' proton showing correlations to C-6', C-4', and C-1'.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (C₁₀H₈BrNO₂), the most distinctive feature in the mass spectrum would be the isotopic signature of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. ulethbridge.caresearchgate.net

The predicted monoisotopic mass for C₁₀H₈⁷⁹BrNO₂ is approximately 252.97 g/mol . Therefore, the mass spectrum would show prominent peaks at m/z ≈ 253 and m/z ≈ 255.

Common fragmentation pathways for such molecules could include:

Loss of the bromine atom ([M-Br]⁺).

Cleavage of the methoxy group, either as a methyl radical ([M-CH₃]⁺) or as a methoxy radical ([M-OCH₃]⁺).

Loss of carbon monoxide ([M-CO]⁺), a common fragmentation for five-membered heterocyclic rings.

Cleavage of the oxazole ring itself, leading to smaller fragment ions. The fragmentation of the bond between the phenyl ring and the oxazole ring could also occur. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl and oxazole rings. orgchemboulder.com |

| Aliphatic C-H Stretch | 2950 - 2850 | Stretching of C-H bonds in the methoxy group. wvu.edu |

| Oxazole Ring C=N Stretch | ~1650 - 1590 | Characteristic stretching vibration of the imine bond within the ring. pressbooks.pub |

| Aromatic/Heterocyclic C=C Stretch | 1600 - 1450 | Multiple bands are expected from the phenyl and oxazole rings. orgchemboulder.compressbooks.pub |

| Aryl Ether C-O-C Stretch | 1270 - 1200 (asymmetric) 1075 - 1020 (symmetric) | Vibrations of the methoxy group attached to the phenyl ring. libretexts.org |

| Oxazole Ring C-O-C Stretch | ~1100 - 1020 | Stretching of the ether linkage within the oxazole ring. |

| C-Br Stretch | 690 - 515 | Stretching of the carbon-bromine bond. This absorption is in the fingerprint region. libretexts.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of this compound, with its conjugated phenyl and oxazole rings, is expected to absorb UV light due to π → π* transitions. youtube.comslideshare.net

The extended conjugation between the phenyl ring and the oxazole ring will likely result in an absorption maximum (λ_max) at a longer wavelength compared to the individual, non-conjugated chromophores. libretexts.org The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) can further influence the energy of these transitions, typically causing a bathochromic (red) shift in the λ_max.

Many oxazole derivatives are known to be fluorescent. researchgate.netacs.org The rigid, planar, and conjugated structure of this compound suggests it may exhibit fluorescence. Upon excitation at its λ_max, the molecule could emit light at a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and emission wavelength, would be influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.netresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net In studies of oxazole derivatives, this analysis is fundamental to understanding their structure-property relationships. nih.gov

For instance, the crystallographic analysis of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , revealed that it crystallizes in the monoclinic space group P21/n. vensel.orgresearchgate.net The asymmetric unit of this compound was found to contain two independent molecules, labeled A and B. vensel.org Such detailed structural information is the foundation for the analyses described in the following sections.

Determination of Molecular Conformation and Dihedral Angles

A dihedral angle is the angle between two intersecting planes. In molecular terms, it describes the rotation around a single bond connecting two planar groups. For phenyl-oxazole systems, the dihedral angle between the phenyl ring and the oxazole ring is of particular interest as it indicates the degree of planarity or twist in the molecule. researchgate.netnih.gov

In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , the dihedral angles between the oxazole ring and the attached methoxyphenyl ring were determined for the two independent molecules (A and B) in the asymmetric unit. researchgate.net These angles, along with the dihedral angle between the two oxazole rings of molecules A and B, provide a precise description of the molecular conformation in the solid state.

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Oxazole Ring (Molecule A) and Methoxyphenyl Ring (Molecule A) | 14.2(3) |

| Oxazole Ring (Molecule B) and Methoxyphenyl Ring (Molecule B) | 4.5(3) |

| Oxazole Ring (Molecule A) and Oxazole Ring (Molecule B) | 5.4(3) |

| Methoxyphenyl Ring (Molecule A) and Methoxyphenyl Ring (Molecule B) | 15.5(3) |

These values indicate a relatively small twist between the ring systems, suggesting a mostly planar conformation, which can facilitate π-π stacking interactions. researchgate.net In other related structures, such as 5-(4-bromophenyl)-1,3-oxazol-2-amine , the dihedral angle between the oxazole and aromatic rings was found to be 9.68 (7)°. nih.gov The specific conformation and dihedral angles are influenced by the electronic effects of substituents and the demands of crystal packing. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirschfeld Surface Analysis)

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the physical properties and stability of the crystal. nih.govnih.gov

Hydrogen Bonding: Hydrogen bonds are among the strongest types of intermolecular forces. In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , the packing is stabilized by both intramolecular and intermolecular hydrogen bonds. vensel.orgresearchgate.net The two independent molecules in the asymmetric unit are linked by intermolecular C-H···O hydrogen bonds. researchgate.net Such interactions create a stable, extended network within the crystal. nih.gov The analysis of these interactions is crucial, as the presence and nature of hydrogen bonding can influence everything from melting point to solubility. mdpi.com

Hirschfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirschfeld surface analysis. nih.gov This method maps the electron distribution of a molecule within the crystal to generate a unique three-dimensional surface. nih.gov The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov

The dnorm surface uses a red-white-blue color scheme:

Red spots indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov

White areas represent contacts approximately equal to the van der Waals radii.

Blue areas correspond to contacts longer than the van der Waals radii. nih.gov

For ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , Hirschfeld surface analysis revealed the following contributions to the total intermolecular interactions:

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 34.4 |

| O···H/H···O | 22.5 |

| C···H/H···C | 15.3 |

| Br···H/H···Br | 12.8 |

| Br···C/C···Br | 3.8 |

| C···C | 2.5 |

| O···C/C···O | 2.5 |

| Br···O/O···Br | 2.0 |

This data shows that non-specific H···H interactions are the most significant contributor to the crystal packing, which is common in organic molecules. vensel.org The significant contributions from O···H and Br···H contacts highlight the importance of hydrogen bonding and halogen interactions in stabilizing the crystal lattice. vensel.orgnih.gov The C···C interactions, at 2.5%, suggest the presence of π-π stacking, which is consistent with the relatively planar conformation of the molecules. vensel.orgresearchgate.net

Computational and Theoretical Studies of Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For oxazole (B20620) systems, these calculations can predict a wide range of properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.comresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like oxazole derivatives. irjweb.com DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

For instance, DFT studies on oxazole derivatives, using functionals like B3LYP with basis sets such as 6-311G++(d,p), have been performed to predict their optimized structures and various chemical reactivity parameters. irjweb.comirjweb.com These calculations can reveal that a compound is highly reactive based on parameters like chemical potential, global chemical hardness, and the electrophilicity index. irjweb.com The study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using DFT (B3LYP/6–311++G(d,p)) provided insights into its optimized molecular geometry in the ground state. irjweb.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com For example, in a study of an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating its reactive nature. irjweb.com FMO analysis helps in predicting the sites for electrophilic and nucleophilic attacks. ajchem-a.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

| Energy Gap (ΔE) | 4.8435 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, prone to nucleophilic attack. researchgate.net

MEP analysis can identify the most likely sites for chemical reactions. researchgate.net For oxazole derivatives, the nitrogen atom of the oxazole ring is often identified as a primary site for electrophilic attack due to its negative potential. ajchem-a.com The MEP map provides reliable information regarding chemical reactions related to solvent interactions. researchgate.net

Molecular Modeling and Dynamics Simulations (General Applicability to Oxazole Systems)

Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions with their environment. acs.org While specific studies on 5-(4-bromo-3-methoxyphenyl)oxazole might be limited, the general applicability of these methods to oxazole systems is well-established.

Molecular dynamics (MD) simulations can be used to study the conformational changes of oxazole derivatives and their interactions with biological macromolecules, such as enzymes or receptors. mdpi.comnih.gov These simulations can help in understanding the binding modes of oxazole-based compounds to their targets, which is crucial for drug design. acs.org For instance, MD simulations have been used to investigate the stability of complexes between oxazole derivatives and enzymes, providing insights into their inhibitory potential. mdpi.comnih.gov

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving oxazole systems. rsc.org Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies. nih.gov This information is vital for understanding how a reaction proceeds and for optimizing reaction conditions.

For example, DFT calculations have been used to investigate the mechanisms of reactions such as the Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles. nih.gov These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed regiochemistry. nih.gov Theoretical investigations have also shed light on the formation of 2-aminooxazole under prebiotically plausible conditions, highlighting the catalytic role of phosphate (B84403) ions in the cyclization and dehydration steps. rsc.org Furthermore, computational studies have been instrumental in understanding complex rearrangements, such as the cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement, by mapping the competitive reaction pathways. nih.gov

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical methods are invaluable for establishing structure-reactivity relationships (SAR), which correlate the chemical structure of a molecule with its reactivity. tandfonline.comresearchgate.net By systematically modifying the structure of an oxazole derivative in silico and calculating its properties, researchers can identify the key structural features that govern its reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, often employing descriptors derived from computational chemistry, can develop mathematical models that predict the biological activity or reactivity of a series of compounds. researchgate.netnih.govnih.govresearchgate.net For substituted oxazoles, theoretical descriptors such as molecular weight, Wiener index, and polar surface area have been shown to significantly affect their agonistic activity on certain receptors. researchgate.net These studies can guide the design of new oxazole derivatives with enhanced or specific reactivity profiles. Recent data-driven screening strategies have also been employed to uncover structure-reactivity relationships in the dearomative cycloadditions of oxazoles. acs.org

Advanced Applications of Oxazole Derivatives in Chemical Science and Engineering Non Clinical Focus

Role as Building Blocks and Intermediates in Organic Synthesis

Oxazole (B20620) derivatives are recognized as important synthons in organic chemistry, valued for their stability and the synthetic versatility they offer. nih.govnih.gov The presence of both a bromine atom and an electron-donating methoxy (B1213986) group on the phenyl ring of 5-(4-bromo-3-methoxyphenyl)oxazole suggests its utility as a versatile building block.

Precursors for Complex Heterocyclic Architectures

The synthesis of 5-substituted oxazoles is often achieved through methods like the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com For This compound , the corresponding precursor would be 4-bromo-3-methoxybenzaldehyde (B1280885). This synthetic route highlights the compound's role as a direct product from a functionalized aldehyde, establishing it as a key intermediate.

Once formed, the brominated phenyl-oxazole structure serves as a platform for further molecular elaboration. The bromine atom is a key functional handle for introducing new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This capability allows for the construction of elaborate bi-aryl systems or the attachment of other heterocyclic rings, leading to more complex architectures. While the oxazole class of compounds is widely used in this manner, specific documented examples detailing the transformation of This compound into more complex heterocyclic systems are not prevalent in the reviewed scientific literature. However, related bromo-substituted aryloxazoles have been successfully synthesized and utilized as key intermediates. mdpi.com

Stereoselective Synthesis of Advanced Intermediates

The oxazole ring itself is achiral, but it can be a component of larger molecules that possess stereocenters. The synthesis of such molecules often requires stereoselective methods. While the direct participation of This compound in stereoselective synthesis is not explicitly documented, its derivatives could potentially be used in asymmetric reactions. For instance, the synthesis of a related chiral isoxazoline, (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole, has been reported, indicating that stereocenters can be established on related heterocyclic scaffolds. nih.gov

A comprehensive review of the scientific literature did not yield specific studies where This compound was a substrate or intermediate in a notable stereoselective synthesis leading to advanced intermediates. The focus of existing research on similar structures is often on their biological activity or fundamental synthesis rather than complex, multi-step asymmetric applications. vensel.orgnih.gov

Applications in Materials Science

The conjugated system formed by the phenyl and oxazole rings suggests that derivatives of this compound could possess interesting photophysical properties. The oxazole nucleus is electron-deficient and, when combined with electron-donating or withdrawing groups, can lead to materials with tailored electronic characteristics. vulcanchem.com

Development of Optoelectronic Materials and Fluorescent Dyes

The general class of 5-aryl-oxazoles has been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. vulcanchem.com The conjugated π-system allows for efficient charge transport and luminescence. The electronic properties can be tuned by modifying the substituents on the aryl ring. For example, the methoxy group on This compound is an electron-donating group that can enhance fluorescence, while the heavy bromine atom might induce phosphorescence or be used as a reactive site to attach other chromophores.

However, a specific investigation into the optoelectronic or fluorescent properties of This compound itself has not been found in the surveyed literature. Studies on analogous 1,3,4-oxadiazole (B1194373) derivatives have shown their potential as luminescent materials, suggesting that the oxazole core is a promising scaffold for this field. dntb.gov.ua

Synthesis of Oxazole-Containing Polymers

Oxazole-containing polymers are of interest due to their potential for high thermal stability and unique electronic properties, making them suitable for specialized applications in aerospace and electronics. These polymers are typically synthesized by the polycondensation of monomers containing pre-formed oxazole rings or by the cyclization of precursor polymers.

A search of the available literature and patent databases did not reveal any instances where This compound was used as a monomer for the synthesis of polymers. The development of polymers from this specific compound would likely involve converting the bromine atom into a more reactive functional group suitable for polymerization, such as a boronic acid or an amine, followed by a cross-coupling polymerization reaction.

Catalysis and Ligand Design

The nitrogen atom in the oxazole ring can act as a coordinating atom for metal centers, making oxazole derivatives potential ligands in catalysis. The well-known BOX (bis(oxazoline)) ligands are a testament to the utility of related five-membered nitrogen-containing heterocycles in asymmetric catalysis.

For This compound , the oxazole nitrogen, in combination with another donor atom, could form a bidentate or tridentate ligand. The substituents on the phenyl ring could be used to sterically and electronically tune the properties of the resulting metal complex. For example, a related ligand, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, has been used to form iron(II) complexes studied for their spin-transition properties. nih.gov This demonstrates that bromo-methoxyphenyl substituted heterocycles can act as effective ligands. Furthermore, vanadium catalysts with oxazole-based ligands have been successfully used for ethylene-norbornene copolymerization. mdpi.com

Despite these related examples, there is no specific research in the reviewed literature that describes the synthesis of a catalyst or ligand derived directly from This compound or the study of its coordination chemistry.

Summary of Research Status

The following table summarizes the availability of detailed research findings for the specified applications of This compound .

| Application Area | Research Status for this compound |

| Precursor for Complex Heterocycles | Plausible role as a building block due to its functional groups, but specific, complex synthetic examples are not documented. |

| Stereoselective Synthesis | No specific studies found. |

| Optoelectronic Materials/Dyes | No specific studies found, though the general class of aryl-oxazoles shows potential. |

| Oxazole-Containing Polymers | No documented use as a monomer. |

| Catalysis and Ligand Design | No specific ligands or catalysts derived from this compound are reported, though related structures show utility. |

Oxazole Derivatives as Ligands for Metal-Catalyzed Reactions

Oxazole derivatives have emerged as effective ligands in metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The nitrogen atom in the oxazole ring can coordinate to a metal center, influencing its electronic properties and, consequently, the catalytic activity and selectivity of the resulting complex. researchgate.net

Research has shown that palladium complexes bearing oxazole-containing ligands are active catalysts for various cross-coupling reactions. While specific studies on This compound as a ligand are not extensively documented, the broader class of 5-aryloxazoles has been investigated. For instance, new palladium(II) and nickel(II) complexes with 5-arylisoxazole ligands have been synthesized and their catalytic activity in cross-coupling reactions, such as amination and Suzuki reactions, has been evaluated. researchgate.net The electronic nature of the substituents on the aryl ring at the 5-position of the oxazole can significantly impact the catalytic performance. The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group on the phenyl ring of This compound suggests a potential for nuanced electronic tuning of a metal catalyst.

The development of new organic compounds as ligands for metal complexes is crucial for advancing catalysis. google.com For example, novel [2.2]paracyclophane-substituted triazole-based phosphane ligands have been synthesized and their palladium(II) complexes have shown high activity in the Suzuki-Miyaura coupling of aryl chlorides. This highlights the potential for designing sophisticated ligands, and by extension, 5-aryloxazoles like the title compound could serve as a valuable scaffold for such developments.

Use of Oxazole-Based Compounds as Catalysts

Beyond their role as ligands, oxazole-containing molecules can themselves act as catalysts, particularly in the realm of organocatalysis. While direct catalytic applications of This compound are not reported, the oxazole framework is present in various catalytic systems. For example, oxazolones, which are derivatives of oxazole, have been synthesized using L-proline as an organocatalyst, demonstrating the utility of the oxazole family in promoting chemical reactions. thepharmajournal.com

The reactivity of the oxazole ring itself can be harnessed. Electrophilic substitution typically occurs at the C-5 position, and the presence of an electron-donating group activates the ring towards electrophilic attack. tandfonline.com Conversely, the acidity of the protons on the oxazole ring decreases in the order C(2) > C(5) > C(4), which can be exploited in certain catalytic cycles. thepharmajournal.com The specific substitution pattern of This compound —with a substituted aryl group at C-5—influences the electron density and reactivity of the oxazole core, which could be tailored for specific catalytic applications.

Agrochemical Applications

The diverse biological activities of oxazole derivatives have led to their investigation in the field of agrochemicals. thepharmajournal.com They have been explored as components in pesticides and herbicides, with their efficacy often dependent on the specific substitution pattern on the oxazole and any attached aryl rings. thepharmajournal.comtandfonline.com

As Components in Pesticides

Oxazole derivatives have been incorporated into molecules with fungicidal and insecticidal properties. researchgate.net The structure-activity relationship (SAR) studies reveal that the nature and position of substituents are critical for biological activity. For instance, in a series of novel pyridyl–oxazole carboxamides, fluorine substitution on the benzene (B151609) ring led to high inhibitory effects against fungi like Botrytis cinereal and Rhizoctonia solani. Some of these compounds exhibited 100% inhibition at a concentration of 100 mg/L. The presence of a halogen, such as the bromine atom in This compound , is a common feature in many bioactive compounds and could contribute to pesticidal activity. researchgate.net

A study on 5-(4'-Methoxyphenyl)-oxazole, a compound structurally related to the title compound, showed that it was a potent inhibitor of the hatch and growth of the nematode Caenorhabditis elegans. nih.gov However, the synthesis and testing of nineteen of its derivatives revealed that the specific whole structure of 5-(4'-methoxyphenyl)-oxazole was essential for its anti-nematodal activity. nih.gov This suggests that the activity of This compound would need to be empirically determined.

| Compound | Substituent on Benzene Ring | Inhibition Rate vs. Botrytis cinereal at 100 mg/L (%) | Inhibition Rate vs. Rhizoctonia solani at 100 mg/L (%) |

|---|---|---|---|

| 6a | Fluorine | 100 | 90 |

| 6b | Fluorine | 100 | 100 |

| 6e | Fluorine | 100 | 90 |

| 6h | Fluorine | 100 | - |

As Components in Herbicides

Oxazole derivatives are also found in compounds with herbicidal activity. thepharmajournal.com For example, 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have been synthesized and shown to exhibit good seed germination inhibition against radish seeds (Raphanus sativus). thepharmajournal.com The development of novel protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides, a class of compounds that are effective against a wide range of weeds, has included pyrazole-based structures, which are also five-membered heterocycles. nih.gov

While there is no direct report on the herbicidal activity of This compound , its structural features are present in other herbicidally active molecules. The substituted phenyl ring is a common component in many commercial herbicides. The combination of a halogen and a methoxy group on the phenyl ring can influence the molecule's uptake, transport, and interaction with the target site in the plant.

Corrosion Inhibition Properties

Heterocyclic compounds containing nitrogen and oxygen are well-known for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. psu.edu Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. psu.edu

Adsorption Mechanisms on Metal Surfaces

The adsorption of oxazole derivatives on a metal surface can occur through physical (electrostatic) interactions or chemical bonding (chemisorption). psu.edu The presence of heteroatoms (N, O) with lone pairs of electrons and π-electrons in the aromatic oxazole ring facilitates their adsorption onto the d-orbitals of the metal. psu.edu

For This compound , the presence of the bromine and methoxy substituents on the phenyl ring is expected to enhance its corrosion inhibition properties. The methoxy group is electron-donating, which can increase the electron density on the molecule, promoting its adsorption. The bromine atom, with its lone pairs of electrons, can also participate in the adsorption process. Quantum chemical studies on similar heterocyclic compounds have shown that substituents that increase the electron density on the molecule and the energy of the highest occupied molecular orbital (HOMO) often lead to better corrosion inhibition. researchgate.netrsc.org

The adsorption process is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. The formation of a stable, dense protective layer is key to achieving high inhibition efficiency.

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 21 x 10⁻⁶ | 89.59 |

Data for a related heterocyclic compound demonstrating high inhibition efficiency at low concentrations. nih.gov

Formation of Protective Films

The compound this compound is a member of the oxazole derivative family, which is recognized for its potential applications in forming protective films on metal surfaces, thereby inhibiting corrosion. While specific research detailing the performance and direct application of this compound in protective film formation is not extensively available in public literature, the functional groups and structural characteristics of the molecule provide a strong basis for understanding its potential mechanism in corrosion inhibition.

The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, creating a barrier that prevents direct contact with corrosive agents. vulcanchem.com This adsorption process can occur through physical (electrostatic) or chemical interactions between the inhibitor molecule and the metal.

The structure of this compound contains several key features that are expected to contribute to its ability to form a protective film:

The Oxazole Ring: The oxazole ring itself is rich in heteroatoms, namely nitrogen and oxygen. These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate covalent bonds. This chemical adsorption creates a strong and stable protective layer on the metal surface. vulcanchem.com

Aromatic Phenyl Ring: The presence of the phenyl ring allows for π-π interactions between the inhibitor molecule and the metal surface, further strengthening the adsorption process.

Substituent Effects: The bromo (Br) and methoxy (-OCH₃) groups on the phenyl ring play a significant role in enhancing the molecule's corrosion inhibition properties. The methoxy group is an electron-donating group, which increases the electron density on the molecule, thereby facilitating its adsorption onto the metal surface. The bromine atom, a halogen, can also participate in the adsorption process through its lone pair of electrons. The presence of these functional groups is anticipated to increase the surface coverage and the stability of the protective film. vulcanchem.com

The collective action of the oxazole ring and its substituents allows the this compound molecules to displace water and corrosive ions from the metal surface and form a dense, uniform, and stable protective film. This film acts as a physical barrier, effectively blocking the anodic and cathodic reactions that drive the corrosion process.

Due to the lack of specific published research on the corrosion inhibition performance of this compound, no experimental data tables on its inhibition efficiency, corrosion rates, or adsorption characteristics can be provided at this time. Further experimental studies, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements, would be necessary to quantify its effectiveness as a corrosion inhibitor and to fully elucidate the mechanism of its protective film formation.

Future Directions and Emerging Trends in Research on 5 4 Bromo 3 Methoxyphenyl Oxazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is continuously evolving, with a strong emphasis on sustainable and green chemistry principles. Future efforts for preparing 5-(4-bromo-3-methoxyphenyl)oxazole and related structures will likely move away from conventional methods towards more efficient and environmentally benign alternatives. These "green" methodologies aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents. nih.gov

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction time and increased yields. For instance, a microwave-assisted protocol for synthesizing 5-substituted oxazoles from 4-toluenesulfonylmethyl isocyanide (TosMIC) and arylaldehydes can be completed in as little as 8 minutes with high yields. vulcanchem.com

Ultrasound-Assisted Synthesis: Sonication provides energy to reactions through acoustic cavitation, which can enhance reaction rates and yields. It has been successfully applied to the cyclization steps in the formation of related heterocyclic compounds. nih.govmdpi.com

Mechanochemistry: This solvent-free or low-solvent technique involves grinding solid reactants together to initiate chemical reactions, offering a significant reduction in waste. mdpi.com

Greener Solvent Systems: The replacement of toxic solvents with more benign alternatives like ethanol, water-isopropyl alcohol mixtures, or deep eutectic solvents (DES) is a crucial aspect of sustainable synthesis, maintaining high yields while improving the environmental profile of the process. nih.govvulcanchem.com

| Method | Key Advantages | Reference |

| Microwave-Assisted | Significant reduction in reaction time; Improved yields | nih.govvulcanchem.com |

| Ultrasound-Assisted | Enhanced reaction rates; Energy efficiency | nih.govmdpi.com |

| Mechanochemical | Solvent-free or low-solvent; Reduced waste | mdpi.com |

| Greener Solvents (e.g., DES) | Reduced toxicity; Sustainable | nih.govvulcanchem.com |

Exploration of Advanced Reactivity Patterns for Diversification

The this compound core contains multiple reactive sites that can be exploited to create a wide array of new derivatives. The bromine atom on the phenyl ring is particularly valuable as a synthetic handle for diversification through various cross-coupling reactions. This allows for the introduction of new functional groups and the construction of more complex molecules.

Future research will likely focus on leveraging this reactivity:

Sonogashira Cross-Coupling: The bromine atom can be readily reacted with terminal alkynes in the presence of a palladium and copper catalyst system. This method has been used to synthesize new liquid-crystalline compounds from a structurally similar bromo-substituted isoxazole, suggesting a viable pathway for creating novel materials from this compound. researchgate.net

Suzuki and Stille Couplings: These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with boronic acids (Suzuki) or organostannanes (Stille), enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction provides a route to synthesize aniline (B41778) derivatives by coupling the aryl bromide with amines, opening pathways to compounds with different electronic and biological properties.

The methoxy (B1213986) group and the oxazole ring itself also offer sites for modification, although they are generally less reactive than the aryl bromide. Exploring selective C-H activation or demethylation could provide additional avenues for diversification. The goal of this exploration is to generate libraries of compounds for screening in various applications, from drug discovery to materials science. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. mdpi.comsemanticscholar.org This approach aligns with the principles of green chemistry by minimizing steps, purification, and waste. The integration of building blocks like this compound or its precursors into MCRs is an emerging trend for the rapid assembly of complex molecular scaffolds. mdpi.com

For example, aldehydes are common components in MCRs such as the Biginelli or Hantzsch reactions. A precursor aldehyde, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been successfully used in an MCR with 3-amino-1,2,4-triazole and acetone (B3395972) to synthesize a complex, fused heterocyclic system. mdpi.comsemanticscholar.org This demonstrates the feasibility of using substituted benzaldehydes as key building blocks in one-pot procedures to generate significant molecular complexity. Future research could focus on designing novel MCRs that directly incorporate the this compound moiety or its synthetic precursors to build diverse compound libraries efficiently.

Detailed Computational Studies on Electronic and Steric Effects of Substituents

Emerging research in this area includes:

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netvensel.org For a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Hirshfeld analysis revealed the dominant role of H···H (34.4%) interactions in the crystal packing. researchgate.netvensel.org Similar analyses on the title compound can elucidate how the specific substitution pattern governs its solid-state properties.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a molecule's geometry, electronic structure, and spectroscopic properties. These calculations can predict how the electron-withdrawing bromine atom and the electron-donating methoxy group affect the electron density distribution across the oxazole and phenyl rings, which is crucial for predicting reactivity and potential biological interactions.

Molecular Docking: In drug discovery research, computational docking can predict the binding orientation and affinity of a molecule to a biological target. researchgate.net Such studies can guide the rational design of new derivatives of this compound with improved therapeutic potential.

| Computational Method | Application for this compound | Reference |

| Hirshfeld Surface Analysis | Quantify intermolecular interactions and understand crystal packing. | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Analyze electronic structure, substituent effects, and reactivity. | vensel.org |

| Molecular Docking | Predict binding modes and affinities to biological targets. | researchgate.net |

Expanding Non-Therapeutic Applications in Advanced Materials

While oxazole derivatives are widely studied for their biological activity, their unique electronic and structural features also make them attractive candidates for applications in materials science. The conjugated system formed by the phenyl and oxazole rings in this compound is central to these potential uses.

Future directions for non-therapeutic applications include:

Organic Electronics: The electron-deficient nature of the oxazole ring combined with the aromatic substituents makes these compounds suitable for use in organic electronic devices. They can function as charge transport materials in organic light-emitting diodes (OLEDs) or as components in organic photovoltaic cells. vulcanchem.com

Corrosion Inhibitors: Oxazole derivatives can act as effective corrosion inhibitors for metals like stainless steel in acidic environments. The heteroatoms (nitrogen and oxygen) in the oxazole ring, along with the lone pairs on the methoxy group and bromine atom, can chelate to the metal surface, forming a protective layer that prevents corrosion. vulcanchem.com

Liquid Crystals: The rigid, rod-like structure of certain disubstituted oxazoles makes them suitable for applications in liquid crystal displays. Research on structurally similar bromo-substituted isoxazoles has shown that they can form the core of new liquid-crystalline compounds, indicating a promising avenue for this compound derivatives. researchgate.net

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 5-(4-bromo-3-methoxyphenyl)oxazole?

- Answer: Two primary methods are documented:

- Van Leusen Oxazole Synthesis : Reacting 4-bromo-3-methoxybenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with K₂CO₃ as a base. This method yields oxazole derivatives via cyclization .

- C-H Direct Arylation : Palladium-catalyzed coupling of 4-bromofluorobenzene with oxazole derivatives using Pd(OAc)₂, butyldi(1-adamantyl)phosphine, and K₂CO₃ in DMA at 110°C for 24 hours. This approach achieves moderate yields (~51%) .

Q. How is the structural characterization of this compound performed?

- Answer: Key techniques include:

- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., δ ~7.93–7.46 ppm for aromatic protons) .

- Mass Spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M]+ calculated: 404.0266; observed: 404.0261) .

- Elemental Analysis : Confirmation of C, H, N content (e.g., C 73.20%, H 5.80%, N 4.74% for related oxazoles) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate its biological activity?

- Answer:

Target Selection : Focus on enzymes like PLK-1 (polo-like kinase 1) or aromatase, implicated in cancer pathways .

Software : Use AutoDock for docking simulations, with parameters optimized for ligand flexibility and water thermodynamics .

Validation : Compare binding affinities (ΔG values) of derivatives (e.g., OXL-1 to OXL-6) against reference inhibitors. Aromatase inhibition data from in vitro assays can validate computational predictions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for antitumor activity?

- Answer:

- Systematic SAR : Modify substituents at the 4-bromo-3-methoxy group to assess steric/electronic effects. For example, replacing methoxy with bulkier groups reduces PLK-1 binding, highlighting the importance of hydrogen-bonding interactions .

- Bioisosteric Replacement : Test halogen (Br → Cl/I) or methoxy (OCH₃ → CF₃) analogs to balance lipophilicity and target engagement .

Q. How is this compound utilized in crystal engineering for luminescent materials?

- Answer:

- Halogen Bonding : Co-crystallize with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) to form Br/I⋯Noxazole interactions. These enhance π-stacking and luminescence properties .

- Electrostatic Potential Mapping : Calculate molecular electrostatic potentials (MEPs) to rank acceptor sites for rational co-crystal design .

Q. What methods optimize synthetic yield for scaled-up production?

- Answer:

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equiv. TosMIC) and solvent polarity (e.g., DMF instead of methanol) to reduce side products .

- Purification : Use MTBE (methyl tert-butyl ether) extraction and recrystallization from ethanol to isolate pure crystals (>95% yield) .

Q. How are spectroscopic discrepancies (e.g., NMR shifts) interpreted?

- Answer:

- Solvent Effects : Compare δ values in CDCl₃ vs. DMSO-d₆; methoxy protons (δ ~3.8 ppm) may split due to hydrogen bonding .

- Dynamic Effects : Rotameric equilibria in solution can cause peak broadening, resolved via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.